molecular formula C19H17NO2S B2832374 (2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 887347-55-9

(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2832374
CAS No.: 887347-55-9
M. Wt: 323.41
InChI Key: XMCVCOFLEAGXCR-ZHACJKMWSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H17NO2S and its molecular weight is 323.41. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide , a derivative of chalcone, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N1O2SC_{18}H_{17}N_{1}O_{2}S, with a molecular weight of approximately 321.4 g/mol. The structure features a chromen moiety linked to a prop-2-enamide group, which is further substituted with a methylsulfanyl phenyl group. This unique arrangement is believed to contribute significantly to its biological activity.

Antioxidant Activity : Studies indicate that chalcone derivatives exhibit potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This mechanism is crucial in mitigating oxidative stress-related diseases.

Anticancer Activity : Research has shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival, such as the NF-kB and MAPK pathways, has been highlighted in several studies.

Anti-inflammatory Effects : Inflammation plays a pivotal role in many chronic diseases. This compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent.

In Vitro Studies

  • Cell Viability Assays : In vitro studies using MTT assays have shown that this compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations ranging from 10 µM to 50 µM.
    Cell LineIC50 (µM)
    MCF-725
    HeLa30
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased annexin V-positive cells, indicating enhanced apoptosis in treated cells compared to controls.

In Vivo Studies

A study conducted on mice models demonstrated that administration of this compound resulted in significant tumor reduction when administered alongside standard chemotherapy agents. The combination therapy was more effective than either treatment alone.

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Patients receiving the compound alongside conventional chemotherapy showed improved overall survival rates compared to those receiving chemotherapy alone.
  • Case Study on Inflammatory Disorders : In a small cohort study involving patients with rheumatoid arthritis, administration of this compound led to reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-23-18-9-5-3-7-16(18)20-19(21)11-10-14-12-15-6-2-4-8-17(15)22-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCVCOFLEAGXCR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.